Cefsulodine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

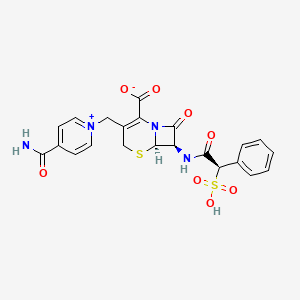

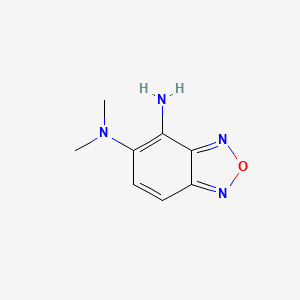

Cefsulodin is a third-generation cephalosporin antibiotic that is active against Pseudomonas aeruginosa . It was discovered by Takeda Pharmaceutical Company in 1977 . TAP Pharmaceuticals had a new drug application on file with FDA for cefsulodin under the brand name Cefonomil as of 1985 .

Synthesis Analysis

Like beta-lactams, cephalosporins such as Cefsulodin interfere with PBP (penicillin binding protein) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .Molecular Structure Analysis

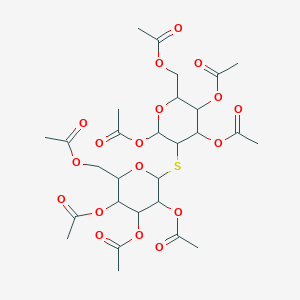

The molecular formula of Cefsulodin is C22H21N4O8S2 . It has a molar mass of 533.55 g·mol−1 . The ChemSpider ID of Cefsulodin is 570996 .Chemical Reactions Analysis

Cefsulodin is a substrate for rat Oatp1a4 . It has been used to study multidrug resistance-associated protein 4 .Physical And Chemical Properties Analysis

Cefsulodin has a molecular formula of C22H21N4O8S2 . It has a molar mass of 533.55 g·mol−1 .Applications De Recherche Scientifique

Treatment of Pseudomonas Infections : Cefsulodin, a B-lactamase-resistant cephalosporin, has shown effectiveness in treating meningitis and ventriculitis due to Pseudomonas aeruginosa. It has been observed that with sufficient dosing, cefsulodin concentrations in the cerebral ventricles can be effective against most Pseudomonas species (Veyssier & Duséhu, 1981).

Nephrotoxicity Concerns : Studies indicate that cefsulodin is more nephrotoxic than some other cephalosporins, suggesting the need for careful monitoring of renal function during clinical use (Burmann, Mertens, Schulz, & Sack, 1981).

Antibacterial Activity and Testing Standards : Cefsulodin has shown significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. Tentative interpretive zone standards for disk susceptibility tests have been developed for cefsulodin (Barry, Jones, & Thornsberry, 1981).

Efficacy in Cystic Fibrosis Patients : Cefsulodin sodium has been used effectively in cystic fibrosis patients with recurrent acute lower respiratory tract infections caused by P. aeruginosa. The clinical response was satisfactory in most patients, with no observed adverse effects (Cabezudo, Thompson, Selden, Guenthner, & Wenzel, 1984).

Penetration in Eye Tissues : Experimental studies in rabbits showed that cefsulodin could penetrate into the anterior chamber of the eye following intravenous and subconjunctival administration, making it potentially useful for treating eye infections caused by Pseudomonas aeruginosa (Mester, Krasemann, & Werner, 1982).

Pharmacokinetics and Toxicity : Cefsulodin is eliminated renally and has a serum half-life similar to other cephalosporins. It is well tolerated with minimal toxicity, except for occasional nausea and vomiting related to the infusion rate (Wright, 2020).

Combination with β-lactams Against Drug-Resistant Bacteria : The combination of cefsulodin with other β-lactams can increase the sensitivity of Gram-negative clinical isolates, including those producing β-lactamase. This suggests potential in treating drug-resistant bacterial infections (Sarkar, Dutta, Kumar, Mallik, & Ghosh, 2012).

Detection on Surfaces : Techniques have been developed for detecting cefsulodin as residues on surfaces, which is important for monitoring environmental contamination in pharmaceutical settings (Gorski, Plasz, Elrod, Yoder, & White, 1991).

Mécanisme D'action

Safety and Hazards

Cefsulodin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . In case of contact with skin, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical attention should be sought .

Propriétés

Numéro CAS |

62587-73-9 |

|---|---|

Formule moléculaire |

C22H20N4O8S2 |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate |

InChI |

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1 |

Clé InChI |

SYLKGLMBLAAGSC-QLVMHMETSA-N |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |

Autres numéros CAS |

62587-73-9 |

Numéros CAS associés |

52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |

Synonymes |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)